molecular formula C25H26BrN3OS B2436733 2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115458-97-3

2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2436733
CAS RN: 1115458-97-3
M. Wt: 496.47
InChI Key: QYEONNYKUZDOQX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. These include a bromobenzyl group, an isopentyl group, a methyl group, and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity. Without specific data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

This compound has been explored for its potential in anticonvulsant applications. A study by Severina et al. (2019) investigated the alkylation of similar pyrimidine derivatives and their pharmacological screening for anticonvulsant activity, establishing a structure-activity relationship (Severina et al., 2019).

Synthesis and Biological Activities

Research conducted by Ashalatha et al. (2007) synthesized new derivatives of pyrimidine and evaluated them for various biological activities, including anti-inflammatory and antimicrobial activities (Ashalatha et al., 2007).

Antitumor and Antiproliferative Studies

The compound's derivatives have shown promise in antitumor and antiproliferative studies. Harsha et al. (2018) synthesized derivatives of pyrrolo[2,3-d]pyrimidin and assessed their cytotoxic activity, finding notable efficacy against certain cancer cell lines (Harsha et al., 2018).

Synthesis for Dual Inhibitors in Cancer Therapy

Gangjee et al. (2005) designed and synthesized analogs of this compound as dual inhibitors for enzymes involved in cancer cell proliferation, demonstrating significant antitumor potential (Gangjee et al., 2005).

Anti-HIV Activity

In the field of virology, derivatives of this compound have been explored for anti-HIV properties. Novikov et al. (2004) synthesized pyrimidin-4(3H)-one derivatives and evaluated their efficacy in inhibiting HIV-1 replication (Novikov et al., 2004).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEONNYKUZDOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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